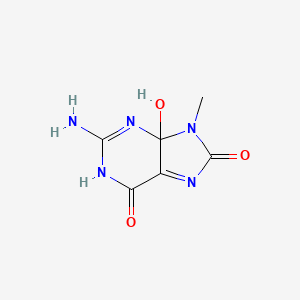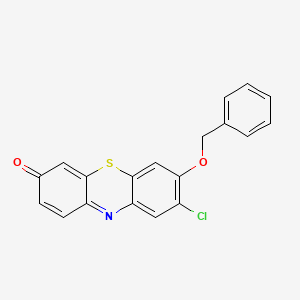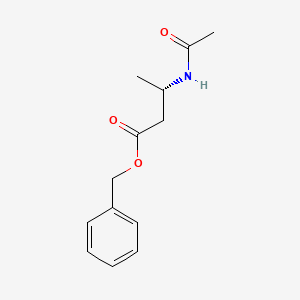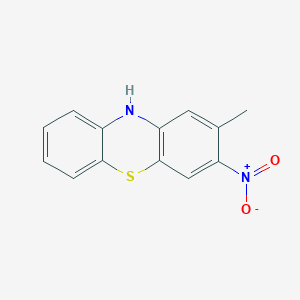![molecular formula C22H22O5 B14211208 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane CAS No. 828940-42-7](/img/structure/B14211208.png)
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, featuring a benzyloxy group and three methoxy groups attached to the naphthalene ring, along with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized with benzyloxy and methoxy groups. The final step involves the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often include the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzyloxy and methoxy groups may also contribute to its activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)naphthalene: Lacks the oxirane ring but has similar benzyloxy and methoxy substitutions.
4,7,8-Trimethoxynaphthalene: Similar methoxy substitutions but lacks the benzyloxy group and oxirane ring.
2-(Benzyloxy)-4,7,8-trimethoxynaphthalene: Similar structure but without the oxirane ring.
Uniqueness
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane is unique due to the presence of both the oxirane ring and the specific pattern of benzyloxy and methoxy substitutions. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
828940-42-7 |
|---|---|
Fórmula molecular |
C22H22O5 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-(4,7,8-trimethoxy-5-phenylmethoxynaphthalen-2-yl)oxirane |
InChI |
InChI=1S/C22H22O5/c1-23-17-10-15(20-13-27-20)9-16-21(17)18(11-19(24-2)22(16)25-3)26-12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3 |
Clave InChI |
AAWRXGIOFUADSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)C4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)

![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)

![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)

